molecular formula C6H14N4 B1280733 6-Azidohexan-1-amine CAS No. 349553-73-7

6-Azidohexan-1-amine

Cat. No.: B1280733
CAS No.: 349553-73-7
M. Wt: 142.2 g/mol
InChI Key: CLQMAUAPICAWGT-UHFFFAOYSA-N
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Description

6-Azidohexan-1-amine: is an organic compound with the molecular formula C6H14N4 . It is characterized by the presence of an azide group (-N3) attached to a hexylamine chain. This compound is often used in various chemical reactions and research applications due to its unique reactivity and functional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Azidohexan-1-amine can be synthesized through several methods. One common approach involves the reaction of 6-chloro-1-hexanol with sodium azide in a solvent such as dimethylformamide (DMF) under heating conditions . The reaction proceeds as follows:

6-chloro-1-hexanol+NaN3This compound+NaCl\text{6-chloro-1-hexanol} + \text{NaN}_3 \rightarrow \text{this compound} + \text{NaCl} 6-chloro-1-hexanol+NaN3​→this compound+NaCl

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the explosive nature of azides .

Chemical Reactions Analysis

Types of Reactions: 6-Azidohexan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.

    Click Chemistry:

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Copper Catalysts: Used in click chemistry reactions.

    Reducing Agents: Hydrogen gas with palladium catalyst for reduction reactions.

Major Products:

    Triazoles: Formed from click chemistry reactions.

    Amines: Formed from reduction reactions.

Mechanism of Action

The mechanism of action of 6-azidohexan-1-amine primarily involves its reactivity with other functional groups. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, a process facilitated by copper catalysts. This reaction is highly specific and efficient, making it valuable in bioconjugation and material science .

Comparison with Similar Compounds

    6-Azidohexanol: Similar structure but with a hydroxyl group instead of an amine.

    6-Azidohexanoic Acid: Contains a carboxylic acid group instead of an amine.

    6-Azidohexylamine: Another name for 6-azidohexan-1-amine.

Uniqueness: this compound is unique due to its combination of an azide group and an amine group, allowing it to participate in a wide range of chemical reactions. Its ability to form stable triazole linkages through click chemistry makes it particularly valuable in various research and industrial applications .

Properties

IUPAC Name

6-azidohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4/c7-5-3-1-2-4-6-9-10-8/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQMAUAPICAWGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN=[N+]=[N-])CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20476243
Record name 6-azidohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349553-73-7
Record name 6-azidohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Azido-hexylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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